2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a fluoro group, and a methylanilino group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-(N-methylanilino)benzaldehyde and chloroacetyl chloride.
Reaction Conditions: The reaction between 3-fluoro-4-(N-methylanilino)benzaldehyde and chloroacetyl chloride is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction Reactions: Formation of oxides, amines, or alcohols depending on the specific reaction conditions.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure with a nitro group instead of a methylanilino group.
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar structure with an additional chloro group on the phenyl ring.
Uniqueness
2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide is unique due to the presence of the methylanilino group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c1-20(13-5-3-2-4-6-13)15-8-7-12(9-14(15)18)11-19-16(21)10-17/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFTZTIKFNIFCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)CNC(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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